2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a benzothiazole moiety linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization.
Thioether Formation: The benzothiazole intermediate is then reacted with an appropriate alkyl halide to form the thioether linkage.
Acetamide Formation: The thioether is then reacted with an acyl chloride or anhydride to form the acetamide group.
Introduction of Tetrahydropyran and Trifluoroethyl Groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways . This inhibition can lead to improved insulin sensitivity and glucose uptake, making it a potential therapeutic agent for type II diabetes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Another benzothiazole derivative with different functional groups.
(2-Benzothiazolylthio)succinic acid: Contains a benzothiazole moiety linked to a succinic acid.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoroethyl group, in particular, enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S2/c17-16(18,19)10-21(11-5-7-23-8-6-11)14(22)9-24-15-20-12-3-1-2-4-13(12)25-15/h1-4,11H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQDHZOEVUJYBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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